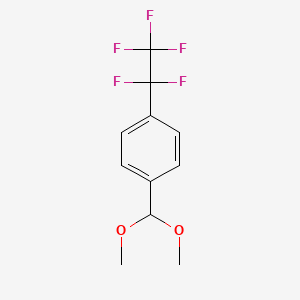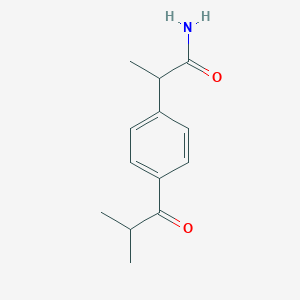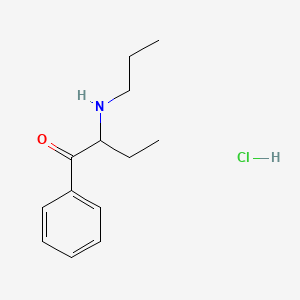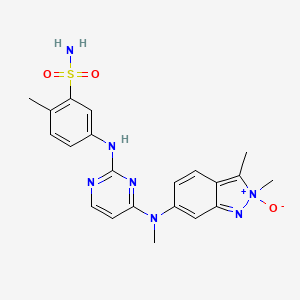
3-Hydroxymethylcholanthrene-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxymethylcholanthrene-2-one is a derivative of 3-methylcholanthrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. This compound is of significant interest in the field of chemical research due to its unique structure and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethylcholanthrene-2-one typically involves the hydroxylation of 3-methylcholanthrene. This process can be achieved through various methods, including the use of specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group to the methylcholanthrene structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be synthesized in laboratory settings using controlled chemical reactions involving hydroxylation agents and specific reaction conditions to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxymethylcholanthrene-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction could produce less oxidized forms of the compound .
Applications De Recherche Scientifique
3-Hydroxymethylcholanthrene-2-one has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects, providing insights into the mechanisms of chemical carcinogenesis.
Medicine: Research into its biological activities may lead to the development of new therapeutic agents or diagnostic tools.
Industry: Although less common, it can be used in the development of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Hydroxymethylcholanthrene-2-one involves its interaction with cellular components, leading to various biological effects. The compound can bind to DNA, causing mutations and potentially leading to carcinogenesis. It may also interact with specific enzymes and receptors, influencing cellular pathways and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylcholanthrene: A closely related compound known for its carcinogenic properties.
1-Hydroxy-3-methylcholanthrene: Another hydroxylated derivative with similar biological activities.
2-Hydroxy-3-methylcholanthrene: Similar in structure but with different hydroxylation positions, leading to distinct biological effects
Uniqueness
3-Hydroxymethylcholanthrene-2-one is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C21H14O2 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-1H-benzo[j]aceanthrylen-2-one |
InChI |
InChI=1S/C21H14O2/c22-11-14-6-5-13-9-17-15-4-2-1-3-12(15)7-8-16(17)18-10-19(23)21(14)20(13)18/h1-9,22H,10-11H2 |
Clé InChI |
LTSCSHQHLBRFKW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C(=CC4=C2C=CC5=CC=CC=C54)C=CC(=C3C1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13433735.png)



![2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid](/img/structure/B13433775.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)


![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)
![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)

